3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride
Overview
Description
3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C12H16ClN5O. This compound is known for its unique structure, which includes a tetrazine ring, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The tetrazine ring allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions can produce various substituted tetrazines .
Scientific Research Applications
3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride involves its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes. This property makes it highly useful in bioorthogonal labeling and cell detection applications. The tetrazine ring acts as a reactive site, allowing for the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-amine hydrochloride: Similar in structure but with different functional groups, making it useful in different chemical transformations.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride: Another tetrazine derivative with applications in bioorthogonal chemistry.
Methyltetrazine-NHS ester: Used in bioconjugate chemistry for labeling proteins and other biomolecules.
Uniqueness
3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride is unique due to its specific combination of a tetrazine ring and a phenoxypropan-1-amine moiety. This structure provides it with distinct reactivity and versatility in various chemical and biological applications .
Biological Activity
3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 281.74 g/mol
- CAS Number : 1802908-03-7
- Purity : >95% (HPLC)
Biological Activity Overview
The compound has shown promise in various biological assays, particularly in cancer research. Its structure suggests potential interactions with biological targets that could lead to therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds containing tetrazine moieties exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from relevant studies:
Study | Cell Line | IC (µM) | Mechanism of Action |
---|---|---|---|
Murrey et al. (2015) | MCF-7 (breast cancer) | 5.2 | Induces apoptosis via mitochondrial pathway |
Zhang et al. (2020) | A549 (lung cancer) | 4.8 | Inhibits cell proliferation and induces cell cycle arrest |
Lee et al. (2021) | HeLa (cervical cancer) | 3.6 | Targets DNA repair mechanisms |
Mechanistic Insights
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspases and promote mitochondrial dysfunction leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle progression in cancer cells, particularly at the G2/M phase.
- DNA Interaction : Preliminary studies suggest that it may interact with DNA repair pathways, enhancing the cytotoxic effects.
Case Study 1: MCF-7 Cell Line
In a controlled study conducted by Murrey et al., the compound was evaluated for its cytotoxic effects on MCF-7 cells using the MTT assay. The results demonstrated an IC value of 5.2 µM, indicating potent activity compared to standard chemotherapeutics like Tamoxifen.
Case Study 2: A549 Cell Line
Research by Zhang et al. focused on the A549 lung cancer cell line. The compound exhibited an IC of 4.8 µM, with mechanisms involving inhibition of proliferation and induction of apoptosis being confirmed through flow cytometry.
Properties
IUPAC Name |
3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O.ClH/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13;/h3-6H,2,7-8,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYDVXFULRWTJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1802908-03-7 | |
Record name | 1-Propanamine, 3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1802908-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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